molecular formula C13H12N2O4 B2428034 Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate CAS No. 391876-99-6

Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate

Cat. No. B2428034
M. Wt: 260.249
InChI Key: ITFWNOHLNBMFGW-UHFFFAOYSA-N
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Description

“Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate” is a chemical compound. It’s related to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . A regioselective, experimentally convenient one-pot copper (I)-catalyzed procedure was developed for the rapid synthesis of 3,5-disubstituted isoxazoles .


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .


Chemical Reactions Analysis

Isoxazole derivatives have been synthesized using a variety of chemical reactions . Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested for in vitro antifungal activities .

Scientific Research Applications

Crystal Engineering and Phase Transition

Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate, demonstrates the potential of pressure in crystal engineering. It undergoes a phase transition from a high Z′ structure to a Z′ = 2 structure under high pressure, showing the impact of molecular conformation and packing efficiency in crystalline states (Johnstone et al., 2010).

Molecular Structure and Conformational Analysis

The structural and conformational properties of closely related compounds to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate have been studied. These studies involve single-crystal X-ray diffraction and quantum chemical calculations, providing insights into the stability and behavior of such molecules under different conditions (Channar et al., 2020).

Antitumor and Antifilarial Activities

Compounds structurally related to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate have been explored for their potential in medical applications, including their activity against lymphoid leukemia, melanotic melanoma, and Lewis Lung carcinoma. Their low toxicity at therapeutically active doses makes them candidates for clinical applications (Atassi & Tagnon, 1975). Furthermore, a series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, related to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate, showed significant in vivo antifilarial activity, suggesting a potential for antineoplastic and antifilarial treatments (Ram et al., 1992).

Electropolymerization and Material Science Applications

Research on derivatives of Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate indicates their utility in material science, particularly in the electropolymerization on electrodes, demonstrating potential applications in supercapacitors and biosensors. These studies highlight the influence of electron-withdrawing and donating groups on polymerization and capacitive behavior (Ates et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-7-11(15-19-8)14-12(16)9-3-5-10(6-4-9)13(17)18-2/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFWNOHLNBMFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate

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